![molecular formula C25H27N5 B2523140 4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1111295-61-4](/img/structure/B2523140.png)

4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

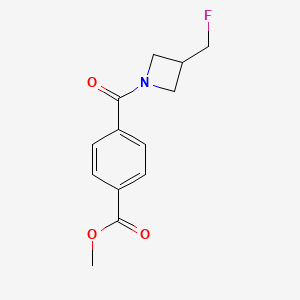

The compound 4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a complex organic molecule that is likely to have a heterocyclic structure based on the pyrazolo[1,5-a]pyrazine core. This structure suggests the presence of multiple nitrogen atoms, which could be indicative of potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

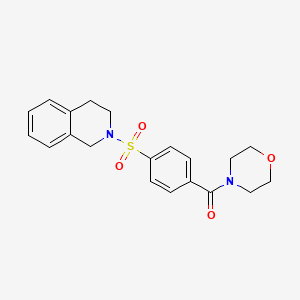

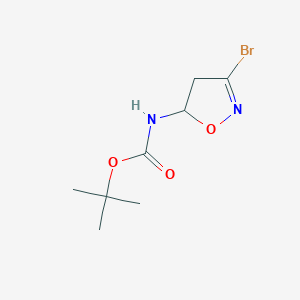

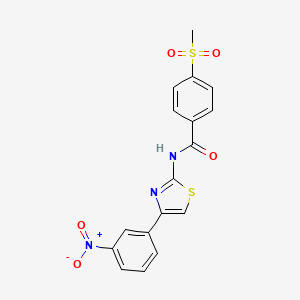

The synthesis of complex organic compounds such as 4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine often involves multi-step reactions, starting from simpler precursors. In the context of the provided papers, the synthesis of related compounds involves the use of aminopyrazol-4-carbonitrile and aryl diazonium chlorides to obtain triazenes, which are characterized by spectroscopic analyses . Similarly, the synthesis of benzenesulfonamides from celecoxib involves selective oxidation, esterification, hydrazinolysis, and subsequent reactions with benzaldehyde derivatives . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds like 4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine can be elucidated using spectroscopic techniques such as IR and 13C NMR, as well as X-ray crystallography . These techniques allow for the identification of functional groups, the confirmation of molecular frameworks, and the determination of the three-dimensional arrangement of atoms within the molecule. The presence of benzylpiperazine and dimethylphenyl groups in the compound suggests a complex molecular geometry that could be confirmed through such analyses.

Chemical Reactions Analysis

The reactivity of a compound like 4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine would be influenced by its functional groups and overall molecular structure. The papers provided discuss the reactivity of related compounds, such as the formation of triazenes through coupling reactions and the synthesis of benzenesulfonamides through a series of reactions including oxidation and hydrazinolysis . These reactions highlight the importance of understanding the reactivity patterns of the functional groups present in the compound for predicting its behavior in chemical transformations.

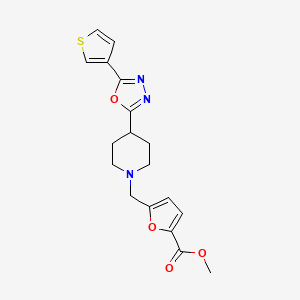

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are determined by their molecular structure. While the provided papers do not directly discuss the properties of 4-(4-Benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine, they do provide information on the properties of structurally related compounds. For example, the antimicrobial activities of the synthesized triazenes and pyrazole derivatives are evaluated , and the anti-inflammatory activities of the benzenesulfonamides are tested in vivo . These studies suggest that the compound may also possess biological activities that could be explored through similar assays.

Wissenschaftliche Forschungsanwendungen

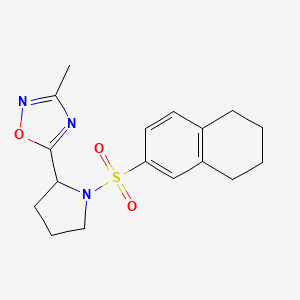

Heterocyclic Compound Synthesis and Medicinal Chemistry

Heterocyclic compounds, such as pyrazolo[1,5-a]pyrazine derivatives, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic properties, among others. Research has shown that modifications to the tricyclic ring system and the incorporation of various substituents can lead to compounds with significant biological activities, highlighting the versatility and potential of these molecules in drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).

Optoelectronic Material Development

Compounds containing pyrazine rings have been investigated for their applications in optoelectronic materials. These investigations encompass the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their importance in creating novel optoelectronic materials. The incorporation of these heterocyclic fragments into π-extended conjugated systems is valuable for developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Advanced Drug Applications

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure in drug discovery, showcasing a wide range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. This demonstrates the scaffold's potential as a building block for developing drug-like candidates, with ample opportunity for medicinal chemists to further exploit this structure in creating new therapeutics (Cherukupalli et al., 2017).

Pyrazines in Food Science

In the food industry, pyrazines are notable for their contribution to nutty, roasted, and baked flavors. The Maillard reaction, a method of synthesizing pyrazines, is manipulated to enhance these desirable flavors during food processing. This demonstrates the non-pharmaceutical applications of pyrazine derivatives, showcasing their versatility beyond medicinal chemistry (Yu et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5/c1-19-8-9-22(16-20(19)2)23-17-24-25(26-10-11-30(24)27-23)29-14-12-28(13-15-29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBFMMKFHNKLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2523058.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2523067.png)

![(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2523068.png)

![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2523072.png)

![Methyl 4-[(4-ethoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2523079.png)